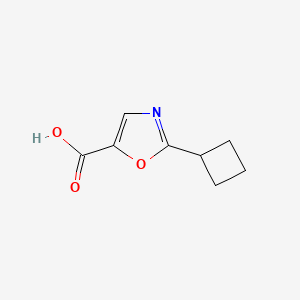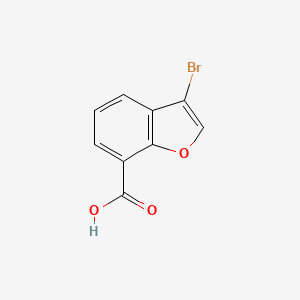
6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (6-Br-2-Me-THIQ) is a synthetic organic compound belonging to the family of tetrahydroisoquinolines. It is a versatile compound with potential applications in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. The structure of 6-Br-2-Me-THIQ is composed of two heterocyclic rings, one of which contains a bromine atom. It is a relatively new compound, having been first synthesized in the early 2000s.
科学研究应用
6-Br-2-Me-THIQ has been studied for its potential applications in the field of medicinal chemistry. It has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as an anti-bacterial agent.
作用机制
The mechanism of action of 6-Br-2-Me-THIQ is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Additionally, it is thought to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. Finally, it is believed to act as an anti-bacterial agent by interfering with the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
6-Br-2-Me-THIQ has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have neuroprotective effects, including the inhibition of the enzyme acetylcholinesterase and the prevention of neuronal death. Additionally, it has been found to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines. Finally, it has been shown to have anti-bacterial effects, including the inhibition of bacterial cell wall synthesis.
实验室实验的优点和局限性
The main advantage of using 6-Br-2-Me-THIQ in lab experiments is its versatility. It can be used in a variety of experiments, including those aimed at studying its biochemical and physiological effects. Additionally, it can be used as an inhibitor of the enzyme acetylcholinesterase and as an anti-inflammatory and anti-bacterial agent.
The main limitation of using 6-Br-2-Me-THIQ in lab experiments is its toxicity. It is a relatively new compound, and its effects on humans and other organisms are not yet fully understood. Therefore, it is important to use caution when working with this compound in a lab setting.
未来方向
There are many potential future directions for the research and development of 6-Br-2-Me-THIQ. These include further investigation of its biochemical and physiological effects, as well as its potential use in the development of novel therapeutic agents. Additionally, further research could be conducted to explore its potential as an inhibitor of the enzyme acetylcholinesterase. Finally, further research could be conducted to explore its potential use as an anti-inflammatory and anti-bacterial agent.
合成方法
6-Br-2-Me-THIQ can be synthesized in a two-step process. The first step involves the condensation of 2-methyl-3-bromobenzoic acid and 3-methyl-2-bromobenzaldehyde in the presence of piperidine to form the intermediate 2-methyl-3-bromobenzylidene-3-methyl-2-bromobenzaldehyde. This intermediate compound is then reacted with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a catalytic amount of p-toluenesulfonic acid to form 6-Br-2-Me-THIQ.
属性
IUPAC Name |
6-bromo-2-methyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-7-2-3-9(11)4-8(7)5-10(12)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXAPDSATYQJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)




![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)



